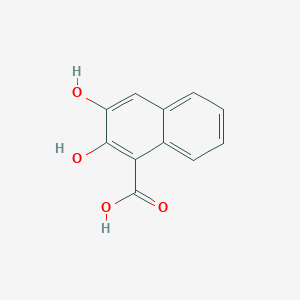

2,3-Dihydroxynaphthalene-1-carboxylic acid

カタログ番号 B097827

CAS番号:

16715-77-8

分子量: 204.18 g/mol

InChIキー: WZPLEIAOQJXZJX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

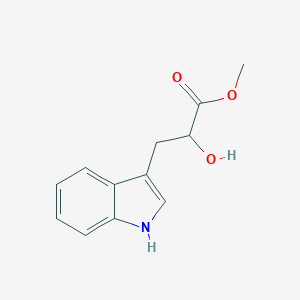

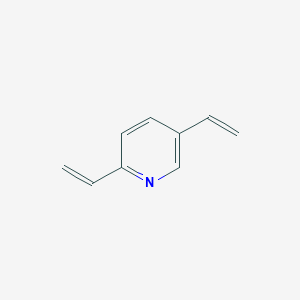

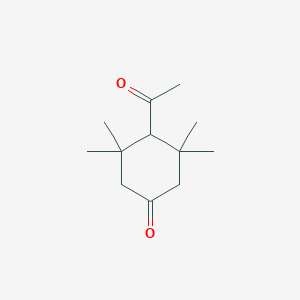

2,3-Dihydroxynaphthalene-1-carboxylic acid is a chemical compound with the molecular formula C11H8O4 . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon (PAH) consisting of fused benzene rings .

Synthesis Analysis

The synthesis of 2,3-Dihydroxynaphthalene-1-carboxylic acid and its derivatives involves complex chemical reactions. One such reaction involves the microbial degradation of naphthalene and substituted naphthalenes . The enzyme 1,2-dihydroxynaphthalene dioxygenase converts 1,2-dihydroxynaphthalene to 2-hydroxychromene-2-carboxylic acid .Molecular Structure Analysis

The molecular structure of 2,3-Dihydroxynaphthalene-1-carboxylic acid consists of a naphthalene core with two hydroxyl groups and a carboxylic acid group . The molecular weight of this compound is 204.18 g/mol .Chemical Reactions Analysis

The chemical reactions of 2,3-Dihydroxynaphthalene-1-carboxylic acid are complex and diverse. As a carboxylic acid, it can undergo reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis

Carboxylic acids, such as 2,3-Dihydroxynaphthalene-1-carboxylic acid, exhibit strong hydrogen bonding between molecules, resulting in high boiling points . The solubility of carboxylic acids in water decreases as the carbon chain length increases .特性

IUPAC Name |

2,3-dihydroxynaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-8-5-6-3-1-2-4-7(6)9(10(8)13)11(14)15/h1-5,12-13H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPLEIAOQJXZJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168235 |

Source

|

| Record name | 1-Naphthoic acid, 2,3-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroxynaphthalene-1-carboxylic acid | |

CAS RN |

16715-77-8 |

Source

|

| Record name | 1-Naphthoic acid, 2,3-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016715778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16715-77-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthoic acid, 2,3-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

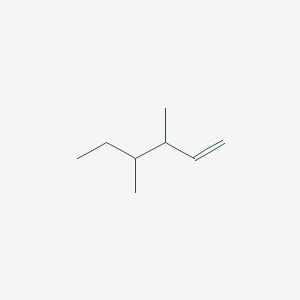

3,4-Dimethyl-1-hexene

16745-94-1

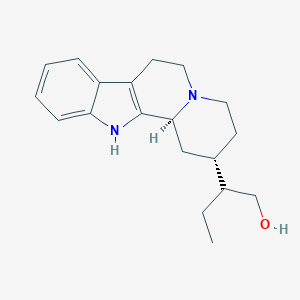

(+)-Dihydroantirhine

16049-29-9

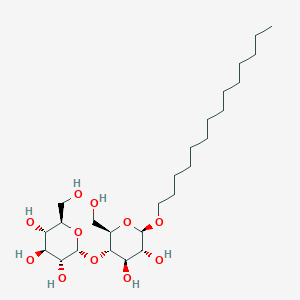

Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate

18372-16-2

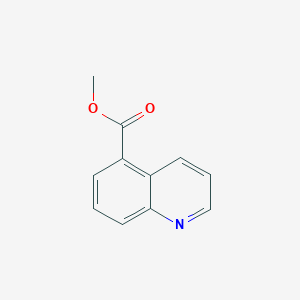

![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)